
2,9-Di(4-methoxyphenyl)-anthra2,1,9-def.6,5,10-d'e'f'diisoquinoline-1,3,8,10-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Di(4-methoxyphenyl)-anthra2,1,9-def.6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone typically involves multi-step organic reactions. One common method includes the condensation of anthraquinone derivatives with methoxyphenyl-substituted reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2,9-Di(4-methoxyphenyl)-anthra2,1,9-def.6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
科学的研究の応用
2,9-Di(4-methoxyphenyl)-anthra2,1,9-def.6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone has several scientific research applications, including:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent electron-transporting properties.
Photocatalysis: Employed in photocatalytic reactions for environmental remediation and energy conversion.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Utilized in the synthesis of advanced materials with unique optical and electronic properties.
作用機序
The mechanism of action of 2,9-Di(4-methoxyphenyl)-anthra2,1,9-def.6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone involves its interaction with specific molecular targets and pathways. In photocatalysis, the compound absorbs light energy and generates reactive oxygen species (ROS) that can degrade pollutants or drive chemical reactions. In biological systems, it may interact with cellular components, leading to the disruption of cellular processes and induction of cell death .
類似化合物との比較
Similar Compounds
2,9-Di(4-hydroxyphenyl)-1,10-phenanthroline: Similar structure but with hydroxy groups instead of methoxy groups.
2,9-Di(4-methoxy-3-methylphenyl)-1,10-phenanthroline: Contains additional methyl groups on the phenyl rings.
Uniqueness
2,9-Di(4-methoxyphenyl)-anthra2,1,9-def.6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over electronic properties, such as in organic electronics and photocatalysis .
特性
分子式 |
C38H24N2O6 |
|---|---|
分子量 |
604.6 g/mol |
IUPAC名 |
7,18-bis(4-methoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C38H24N2O6/c1-45-21-7-3-19(4-8-21)39-35(41)27-15-11-23-25-13-17-29-34-30(38(44)40(37(29)43)20-5-9-22(46-2)10-6-20)18-14-26(32(25)34)24-12-16-28(36(39)42)33(27)31(23)24/h3-13,15-18,28H,14H2,1-2H3 |
InChIキー |
BIFLOXJWLXANKQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C=CC4=C5C3=C(C2=O)C=CC5=C6C=CC7=C8C6=C4CC=C8C(=O)N(C7=O)C9=CC=C(C=C9)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



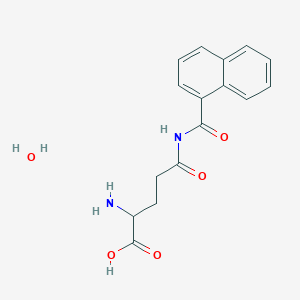
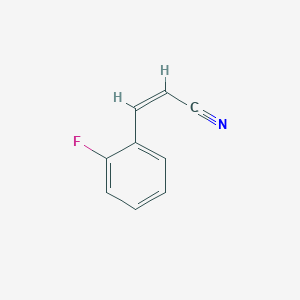
![N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide](/img/structure/B13404594.png)

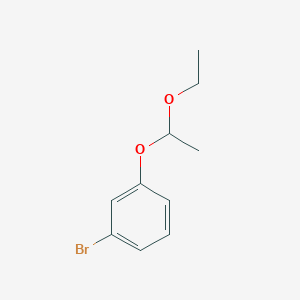

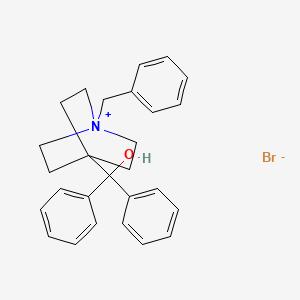
![5H-[1,3]dioxolo[4,5-f]indol-7-ylboronic acid](/img/structure/B13404622.png)
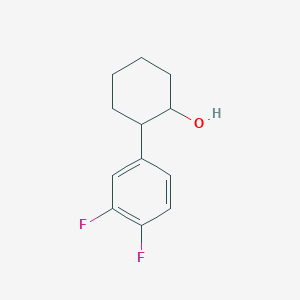
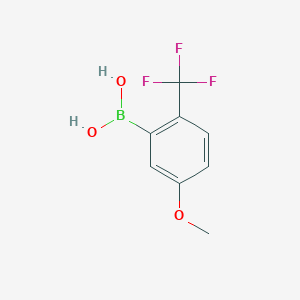
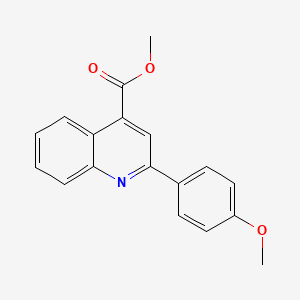
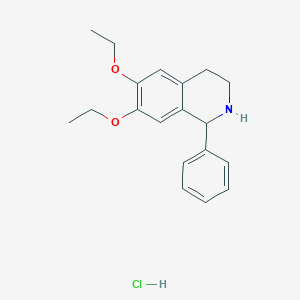
![[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate](/img/structure/B13404659.png)
